molecular formula C17H20O B1597934 4-tert-Butylbenzhydrol CAS No. 22543-74-4

4-tert-Butylbenzhydrol

Cat. No. B1597934
CAS RN: 22543-74-4
M. Wt: 240.34 g/mol
InChI Key: RIXWZJSPMCRTGU-UHFFFAOYSA-N
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Description

  • It falls under the category of biochemicals and is commonly used in proteomics research .

Scientific Research Applications

Polyimide Development

4-tert-Butylbenzhydrol and its derivatives have been utilized in the synthesis of novel polyimides (PIs). These PIs, characterized by tert-butyl side groups, exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. This makes them suitable for applications requiring materials with low dielectric properties and high thermal stability. The introduction of asymmetric di-tert-butyl groups in these polyimides has been an effective strategy to increase interchain distances and decrease intermolecular forces, thereby affecting the packing ability of the polymers (Chern & Tsai, 2008).

Solid Support for Peptide Synthesis

4-tert-Butylbenzhydrylamine resin (BUBHAR), a polymer derived from 4-tert-Butylbenzhydrol, has shown promise as an alternative solid support in solid-phase peptide synthesis (SPPS). BUBHAR displayed superior bead solvation properties compared to methylbenzhydrylamine resin (MBHAR) and improved the solvation of peptide segments, indicating its potential to enhance the efficiency of peptide synthesis (Souza et al., 2020).

Hydrogen Bonding in Self-assembly Processes

4-tert-Butylbenzoic acid, related to 4-tert-Butylbenzhydrol, has been involved in the formation of new layered molecular arrays via self-assembly directed by NH⋅⋅⋅O hydrogen bonding. The interaction between 4-tert-butylbenzoic acid and aliphatic diamines has led to the creation of 1:2 host–guest complexes, forming three-dimensional molecular arrays with extensive hydrogen bond networks. This discovery opens pathways for designing new materials and molecules based on the principles of molecular self-assembly (Armstrong et al., 2002).

Pesticide Removal from Water

A new amino-substituted p-tert-butylcalix[4]arene-based magnetic sporopollenin, a derivative of 4-tert-Butylbenzhydrol, was synthesized and used effectively for removing toxic organophosphorus pesticides like chlorpyrifos and diazinon from contaminated water. This study not only demonstrated the high efficiency and potential of this material in water purification but also expanded the applications of 4-tert-Butylbenzhydrol derivatives in environmental remediation (Kamboh et al., 2016).

properties

IUPAC Name

(4-tert-butylphenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h4-12,16,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXWZJSPMCRTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373789
Record name 4-tert-Butylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylbenzhydrol

CAS RN

22543-74-4
Record name 4-tert-Butylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YMA Naguib, C Steel, SG Cohen - The Journal of Physical …, 1988 - ACS Publications
… Photoreduction of Benzophenone by 4-tert-Butylbenzhydrol. A degassed solution (3 mL) of benzophenone (0.018 M) and 4-terí-butylbenzhydrol (0.114 M) in acetonitrile was irradiated …
Number of citations: 31 pubs.acs.org
C Matthias, D Kuck - Organic mass spectrometry, 1993 - Wiley Online Library
Loss of isobutane is the exclusive fragmentation channel of long‐lived protonated tert‐butyl‐substituted α,ω‐diphenylalkanes with chain lengths n = 2–12. Methane chemical ionization/…
Number of citations: 29 onlinelibrary.wiley.com

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